M410, also known as Methylenephenanthrene, is a polycyclic aromatic hydrocarbon with the molecular formula . This compound is a structural isomer of phenanthrene and is characterized by its complex arrangement of carbon and hydrogen atoms. M410 has garnered interest in various scientific fields due to its unique chemical properties and potential applications.
M410 can be derived from the combustion of organic materials, such as fossil fuels and biomass, where it may be formed as a byproduct. It can also be synthesized in laboratory settings through specific organic reactions involving phenanthrene derivatives or through the pyrolysis of organic compounds.
M410 falls under the category of polycyclic aromatic hydrocarbons (PAHs), which are compounds consisting of multiple fused aromatic rings. These compounds are typically hydrophobic and exhibit significant stability due to their resonance structures. M410 is classified based on its structural characteristics, which influence its reactivity and interactions with biological systems.
The synthesis of M410 can be achieved through several methods, including:
The synthesis often requires careful control of temperature and pressure to optimize yield and purity. For instance, during pyrolysis, temperatures typically range from 400°C to 800°C, depending on the material being processed.
M410 has a complex molecular structure characterized by three fused benzene rings. The arrangement allows for a planar configuration that facilitates π-π stacking interactions with other aromatic compounds.
M410 undergoes various chemical reactions typical for polycyclic aromatic hydrocarbons:
The reaction conditions (e.g., solvent choice, temperature) significantly influence the outcome and selectivity of these reactions.
The mechanism of action for M410 primarily involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate between DNA bases, leading to potential mutagenic effects.
Studies have shown that M410 exhibits genotoxicity in certain cell lines, indicating its ability to induce DNA damage through reactive oxygen species formation during metabolic activation.
Relevant analyses indicate that M410’s stability and reactivity are crucial for its applications in various fields.
M410 has several scientific uses:
The structural evolution from CA-4 to M410 involved strategic modifications to address inherent stability and bioavailability challenges:
Table 1: Structural and Pharmacological Comparison of CA-4 and M410
Property | Combretastatin A4 (CA-4) | M410 |
---|---|---|
Molecular Weight | 316.35 g/mol | 418.27 g/mol |
Aqueous Solubility | 5.77 mg/100 mL | >1000 mg/mL (prodrug form) |
Key Modification | None | 3'-O-phosphate disodium salt |
Tubulin IC₅₀ | 2–3 nM | 1–4 nM |
Configuration Stability | Low (cis→trans isomerization) | High (locked Z-configuration) |
The development of M410 reflects a broader trend in oncology: leveraging natural product scaffolds for improved therapeutic agents. CA-4, discovered in the late 1980s, showed exceptional in vitro cytotoxicity but failed in translational applications due to pharmacokinetic shortcomings. First-generation solutions focused on prodrug strategies:
M410 emerged in this landscape as a second-generation analogue designed for optimized stability and solubility. Preclinical studies in the early 2010s revealed its dual capability: not only disrupting tumor vasculature but also suppressing HIF-1α accumulation—a mechanism absent in parent CA-4. This positioned M410 within the "vascular disrupting agents" (VDAs) class, distinct from antiangiogenics like bevacizumab, as it targets existing tumor vasculature rather than preventing new vessel formation [2] [7]. The compound’s progression into clinical evaluation mirrored the industry’s shift toward multifunctional agents that address both tumor cells and their microenvironment.
Hypoxia is a hallmark of solid tumors, driving aggressive phenotypes, therapeutic resistance, and metastatic dissemination. HIF-1α, the oxygen-sensitive subunit of the HIF-1 transcription factor, coordinates this adaptation by upregulating genes involved in angiogenesis (e.g., VEGF), glycolysis (e.g., GLUT1), and cell survival. M410’s inhibition of HIF-1α adds a layer of mechanistic sophistication beyond its tubulin-targeting effects:
Research in MDA-MB-231 breast cancer cells demonstrated M410 (111.4 ± 2.2 nM GI₅₀) depolymerizes microtubules, leading to mitotic arrest. Crucially, this disruption concurrently suppresses HIF-1α protein levels in a dose-dependent manner, independent of proteasomal degradation or oxygen availability. This suggests microtubule integrity is functionally linked to HIF-1α stabilization—a relationship not observed with other VDAs [2].
M410 exerts multi-level control over HIF-1α signaling:
Table 2: Mechanisms of HIF-1α Inhibition by M410 and Therapeutic Implications
Mechanism | Experimental Evidence | Therapeutic Impact |
---|---|---|
Microtubule Disruption | Confocal microscopy in MDA-MB-231 cells; tubulin fragmentation | Blocks mitotic progression, triggers apoptosis |
HIF-1α Protein Suppression | Immunoblotting; 50% reduction at 100 nM in hypoxia | Depletes tumor adaptation to hypoxia |
VEGF mRNA Downregulation | qPCR; >60% decrease in HIF-1 target genes | Inhibits angiogenesis and vascular permeability |
TAM HIF-1α Inhibition | IHC in ccRCC cohorts; HIF-1α⁺ TAMs predict resistance to antiangiogenics | Reverses immunosuppressive TAM polarization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7